molecular formula C8H14CaO10 B7801207 L-Threonic acid calcium salt

L-Threonic acid calcium salt

Cat. No.: B7801207
M. Wt: 310.27 g/mol
InChI Key: ZJXGOFZGZFVRHK-BALCVSAKSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

L-Threonic acid calcium salt can be synthesized from calcium ascorbate and oxygen under the action of a bio-enzyme . The process involves the following steps:

    Raw Materials: Calcium ascorbate (65-70 parts by weight) and oxygen (30-35 parts by weight).

    Reaction Conditions: The reaction occurs under the influence of a bio-enzyme (0.03-0.05 parts by weight).

    Procedure: Calcium ascorbate and oxygen react to form this compound.

Industrial Production Methods

The industrial production of this compound involves a similar process but on a larger scale. The simplicity of the reaction and the stability of the product make it suitable for large-scale production. The product obtained has high purity and stable quality, making it beneficial for calcium supplementation and the treatment of osteoporosis .

Chemical Reactions Analysis

Types of Reactions

L-Threonic acid calcium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reductive agents such as ascorbic acid in an alkaline medium.

    Substitution: Reagents like hydroxylamine and oxalyl chloride are used in substitution reactions.

Major Products

Mechanism of Action

L-Threonic acid calcium salt exerts its effects through the following mechanisms:

Comparison with Similar Compounds

L-Threonic acid calcium salt is unique compared to other calcium supplements due to its high bioavailability and ability to enhance vitamin C uptake . Similar compounds include:

This compound stands out due to its dual role in calcium supplementation and vitamin C enhancement, making it a valuable compound for bone health and overall well-being.

Properties

IUPAC Name

calcium;(2R,3S)-2,3,4-trihydroxybutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H8O5.Ca/c2*5-1-2(6)3(7)4(8)9;/h2*2-3,5-7H,1H2,(H,8,9);/q;;+2/p-2/t2*2-,3+;/m00./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXGOFZGZFVRHK-BALCVSAKSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)[O-])O)O)O.C(C(C(C(=O)[O-])O)O)O.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@H](C(=O)[O-])O)O)O.C([C@@H]([C@H](C(=O)[O-])O)O)O.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14CaO10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70753-61-6
Record name Butanoic acid, 2,3,4-trihydroxy-, calcium salt (2:1), (2R,3S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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